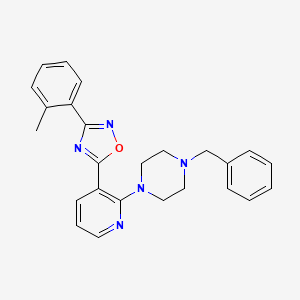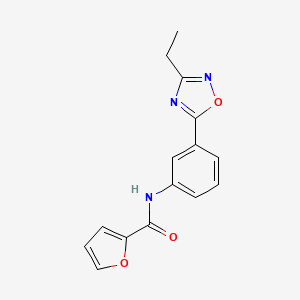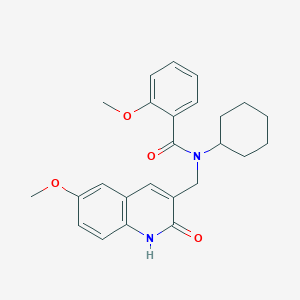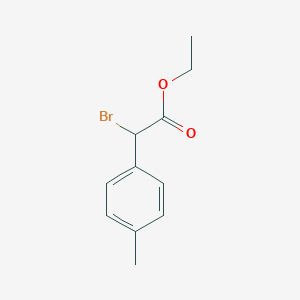
Ethyl 2-bromo-2-(p-tolyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-2-(p-tolyl)acetate is a chemical compound that belongs to the family of esters. It is commonly used in organic synthesis as a reagent, intermediate, and building block for various organic compounds. This compound is a colorless to light yellow liquid that has a boiling point of 260-262°C. The chemical formula for this compound is C11H13BrO2.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-2-(p-tolyl)acetate is not well understood. However, it is believed to act as an electrophilic reagent in organic synthesis, reacting with nucleophiles such as alcohols, amines, and thiols to form various functionalized compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not intended for use in drug manufacturing, and therefore, its effects on the human body are not well studied.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2-bromo-2-(p-tolyl)acetate in lab experiments are its high purity, stability, and ease of handling. However, its limitations include its high cost and limited availability.
Future Directions
There are various future directions for the research and development of Ethyl 2-bromo-2-(p-tolyl)acetate. These include:
1. The synthesis of new compounds using this compound as a building block.
2. The development of new synthetic methods for the preparation of this compound.
3. The study of the mechanism of action of this compound in organic synthesis.
4. The investigation of the biochemical and physiological effects of this compound.
5. The optimization of the synthesis process for this compound to reduce its cost and increase its availability.
Conclusion:
This compound is a valuable reagent in organic synthesis, with various applications in scientific research. Its synthesis method is well established, and it is commonly used as a building block for the preparation of various compounds. However, its biochemical and physiological effects are not well understood, and further research is needed in this area. The future directions for the research and development of this compound include the synthesis of new compounds, the development of new synthetic methods, and the investigation of its mechanism of action.
Synthesis Methods
Ethyl 2-bromo-2-(p-tolyl)acetate can be synthesized through the esterification of 2-bromo-2-(p-tolyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of 60-70°C for several hours, and the product is then purified through distillation.
Scientific Research Applications
Ethyl 2-bromo-2-(p-tolyl)acetate has various applications in scientific research. It is used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. This compound is also used as a reagent in organic synthesis for the preparation of various intermediates and functionalized compounds.
properties
IUPAC Name |
ethyl 2-bromo-2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDQUYJGNGJMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

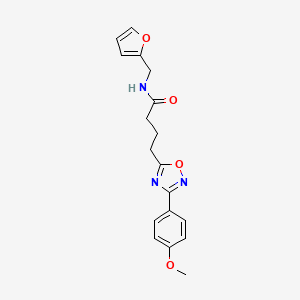
![N-(4-bromophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697599.png)

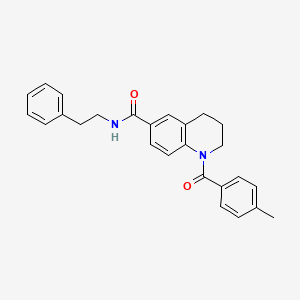
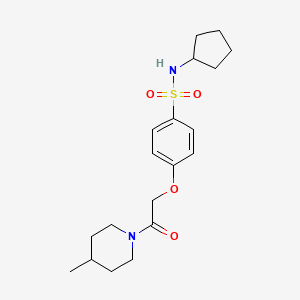


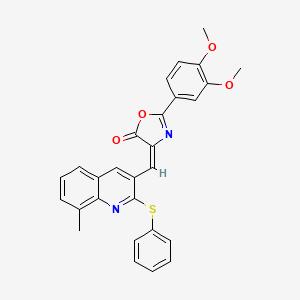
![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)
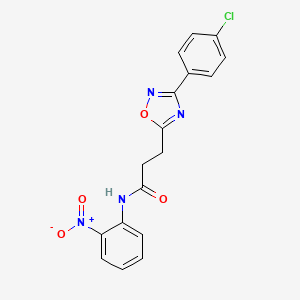
![2-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697681.png)
